3-Hydroxycyclohexaneethanol (CAS 86576-87-6): Physicochemical Profiling and Applications in Medicinal Chemistry & Formulation
3-Hydroxycyclohexaneethanol (CAS 86576-87-6): Physicochemical Profiling and Applications in Medicinal Chemistry & Formulation
Executive Summary For researchers and drug development professionals, the selection of appropriate formulation solvents and synthetic linkers is a critical determinant of an Active Pharmaceutical Ingredient's (API) success. 3-Hydroxycyclohexaneethanol (CAS 86576-87-6) —a cycloaliphatic diol—offers unique bifunctional utility. Structurally characterized by a rigid cyclohexane ring bearing a secondary hydroxyl group and a flexible ethyl chain terminating in a primary hydroxyl group, this compound serves a dual purpose in modern pharmaceutics. It acts as a highly effective phase-disrupting solvent to enhance the aqueous dispersibility of lipophilic/cationic APIs, and as an asymmetric bifunctional building block for complex molecular synthesis (e.g., PROTACs and ADCs).
This whitepaper synthesizes the physicochemical properties, mechanistic formulation dynamics, and validated experimental protocols associated with 3-hydroxycyclohexaneethanol.
Structural and Physicochemical Profiling
Understanding the baseline physicochemical properties of 3-hydroxycyclohexaneethanol is essential for predicting its behavior in both biological systems and synthetic workflows. The molecule's bidentate hydrogen-bonding capacity (2 donors, 2 acceptors) and its moderate lipophilicity make it highly miscible in both aqueous and organic media[1].
Below is a consolidated profile of its quantitative data:
| Property | Value | Source / Method |
| CAS Registry Number | 86576-87-6 | Common Chemistry[1] |
| DSSTox Substance ID | DTXSID001310462 | EPA CompTox[2] |
| Molecular Formula | C8H16O2 | Computed[1] |
| Molecular Weight | 144.21 g/mol | PubChem Release 2021.05.07[1] |
| XLogP3 (Partition Coefficient) | 0.9 | Computed via XLogP3 3.0[1] |
| Topological Polar Surface Area | 40.5 Ų | Computed via Cactvs 3.4.6.11[1] |
| Hydrogen Bond Donors | 2 | Structural Analysis[1] |
| Hydrogen Bond Acceptors | 2 | Structural Analysis[1] |
| Rotatable Bonds | 2 | Structural Analysis[1] |
Mechanistic Formulation Dynamics: The "Principal Solvent" Effect
In pharmaceutical formulations, particularly those involving lipophilic or cationic APIs, the formation of highly ordered lamellar gel phases can severely restrict aqueous dispersibility and bioavailability. 3-Hydroxycyclohexaneethanol functions as a highly efficient "principal solvent" or phase-disruptor[3].
The Causality: The utility of this diol lies in its specific partition coefficient and its amphiphilic geometry. The cycloaliphatic ring provides sufficient steric bulk to intercalate into and disrupt the hydrophobic tails of lipid bilayers or surfactant aggregates. Simultaneously, the two spatially separated hydroxyl groups maintain strong hydrogen-bonding networks with the continuous aqueous phase. This dual action effectively lowers the phase transition temperature of the system, converting viscous, opaque lamellar gels into clear, isotropic micellar dispersions[3].
Fig 1. Mechanistic disruption of highly ordered lamellar phases by 3-hydroxycyclohexaneethanol.
Synthetic Applications: Asymmetric Bifunctional Building Blocks
Beyond formulation, 3-hydroxycyclohexaneethanol is a highly valuable bifunctional linker in medicinal chemistry. The molecule features two distinct hydroxyl groups: a primary alcohol located on the flexible ethyl chain, and a secondary alcohol directly attached to the rigid cyclohexane ring[1].
The Causality: This structural asymmetry is a critical synthetic advantage. The primary alcohol is significantly less sterically hindered and exhibits higher nucleophilicity compared to the secondary alcohol. This allows chemists to perform highly regioselective reactions—such as mono-protection, mono-esterification, or selective oxidation—without the need for complex, low-yield protecting-group manipulations. Such bifunctional linkers are increasingly utilized to create precise spatial separations between pharmacophores.
Fig 2. Workflow for the sterically driven selective functionalization of 3-hydroxycyclohexaneethanol.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding in-process controls to guarantee data reliability.
Protocol 1: Shake-Flask HPLC Determination of Partition Coefficient (LogP)
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Causality: While computed XLogP3 is 0.9[1], experimental validation is critical for liposomal formulation. The shake-flask method is chosen over potentiometric titration because the molecule lacks ionizable groups (pKa > 14).
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Self-Validating System: The protocol requires quantifying both the aqueous and organic layers. The sum of the mass in both layers must equal the initial input mass (98-102% recovery). If recovery falls outside this range, it indicates emulsion formation or evaporative loss, invalidating the run.
Step-by-Step Methodology:
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Pre-saturate 1-octanol and HPLC-grade water by stirring together vigorously for 24 hours at 25°C, then separate the phases.
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Dissolve 10.0 mg of 3-hydroxycyclohexaneethanol in 10.0 mL of the pre-saturated aqueous phase.
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Add 10.0 mL of pre-saturated 1-octanol to the aqueous solution in a thermostated (25°C) glass vial.
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Agitate mechanically at 200 rpm for 6 hours to ensure thermodynamic equilibrium.
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Centrifuge the biphasic mixture at 3000 x g for 20 minutes to break any micro-emulsions (a critical step, as diols possess mild surfactant-like properties).
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Sample both phases using a gas-tight syringe. Analyze via HPLC equipped with a Refractive Index Detector (RID), as the molecule lacks a strong UV chromophore.
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Calculate LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
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Validation Check: Ensure Massoctanol+Masswater=Massinitial±2% .
Protocol 2: Selective Mono-Silylation of the Primary Hydroxyl
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Causality: To utilize the diol as a linker, the primary and secondary alcohols must be differentiated. tert-Butyldimethylsilyl chloride (TBDMS-Cl) is bulky enough to provide >95% regioselectivity for the less hindered primary alcohol. Imidazole acts as both a base to neutralize HCl and a nucleophilic catalyst to form the highly reactive N-silylpyridinium intermediate.
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Self-Validating System: In-process TLC monitoring (using a KMnO₄ stain) and crude ¹H-NMR. The disappearance of the primary OH triplet and the appearance of the TBDMS singlet validate the reaction before proceeding to secondary OH activation.
Step-by-Step Methodology:
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Dissolve 1.0 eq (1.44 g, 10 mmol) of 3-hydroxycyclohexaneethanol in 20 mL of anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere.
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Add 2.0 eq (1.36 g, 20 mmol) of imidazole and stir until fully dissolved.
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Cool the mixture to 0°C using an ice bath to maximize kinetic regioselectivity.
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Dropwise add 1.05 eq (1.58 g, 10.5 mmol) of TBDMS-Cl dissolved in 5 mL CH₂Cl₂ over 15 minutes.
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Stir for 2 hours at 0°C.
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Validation Check: Quench a 50 µL aliquot in water, extract with EtOAc, and run TLC (Hexanes:EtOAc 7:3). Stain with KMnO₄. A single new spot with a higher Rf indicates successful mono-protection. If starting material persists, add an additional 0.05 eq TBDMS-Cl.
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Quench the main reaction with saturated aqueous NH₄Cl, extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
References
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PubChem. "3-Hydroxycyclohexaneethanol | C8H16O2 | CID 12225057 - PubChem - NIH." National Center for Biotechnology Information.[1] URL:[Link]
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EPA CompTox Chemicals Dashboard. "3-Hydroxycyclohexaneethanol Env. Fate/Transport (DTXSID001310462)." Environmental Protection Agency.[2] URL:[Link]
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Wahl, E. H., et al. "Concentrated, stable, preferably clear, fabric softening composition containing amine fabric softener." US Patent US20020155983A1, 2002. (Cited for formulation dynamics and principal solvent phase transition properties).[3] URL:
Sources
- 1. 3-Hydroxycyclohexaneethanol | C8H16O2 | CID 12225057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. US20020155983A1 - Concentrated, stable, preferably clear, fabric softening composition containing amine fabric softener - Google Patents [patents.google.com]
